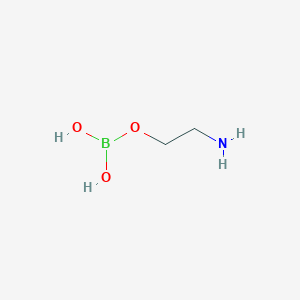

Monoethanolamine borate

Description

Properties

CAS No. |

10377-81-8 |

|---|---|

Molecular Formula |

C2H8BNO3 |

Molecular Weight |

104.9 g/mol |

IUPAC Name |

2-aminoethoxyboronic acid |

InChI |

InChI=1S/C2H8BNO3/c4-1-2-7-3(5)6/h5-6H,1-2,4H2 |

InChI Key |

JCAYXDKNUSEQRT-UHFFFAOYSA-N |

SMILES |

B(O)(O)OCCN |

Canonical SMILES |

B(O)(O)OCCN |

Other CAS No. |

68130-12-1 10377-81-8 |

physical_description |

Liquid |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Monoethanolamine Borate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of monoethanolamine borate (B1201080) from boric acid and monoethanolamine. The information compiled herein is intended to furnish researchers, scientists, and professionals in drug development with a detailed understanding of the synthesis process, including experimental protocols, reaction parameters, and product characterization.

Monoethanolamine borate, an organic-inorganic complex, is formed through an exothermic condensation reaction between boric acid and monoethanolamine.[1][2] This compound has garnered interest in various industrial applications, including as a corrosion inhibitor, lubricant, and pH buffer in metalworking fluids.[1][3] Furthermore, its antimicrobial and antifungal properties are being explored.[1][4] In the realm of materials science, it is investigated as a wood and cellulose (B213188) modifier for protection against biocorrosion and fire.[1][2] The unique properties of boron-containing compounds also position them as intriguing candidates in drug discovery and development.[5][6]

Reaction and Stoichiometry

The synthesis of this compound proceeds via an esterification reaction between boric acid (H₃BO₃) and monoethanolamine (C₂H₇NO), yielding the borate ester and water.[1] The balanced chemical equation for this reaction is:

H₃BO₃ + C₂H₇NO → C₂H₈BNO₃ + H₂O[7]

The reaction is typically carried out at elevated temperatures to facilitate the condensation process.[1] Controlling the reaction conditions, particularly temperature and the stoichiometric ratio of reactants, is crucial for achieving the desired product yield and purity.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data extracted from various sources for the synthesis of this compound. This data is essential for designing and optimizing the experimental setup.

| Parameter | Value | Source |

| Reactants | Boric Acid (99%), Monoethanolamine (99%) | [3][7] |

| Mass Ratio (Boric Acid:Monoethanolamine) | 1:1 | [3][7] |

| Molar Ratio (Boric Acid:Monoethanolamine) | 1:1 to 1:2 | [4] |

| Initial Dissolution Temperature | 90 °C | [1][3][7] |

| Reaction Temperature | 80-110 °C or 135-145 °C | [1][4][7] |

| Reaction Time | 0.5 - 3 hours | [4] |

| Product pH (1% solution) | 8.0 - 10.1 | [1][4] |

| Molecular Weight | ~104.9 g/mol | [1][8] |

| Product Appearance | White to off-white crystalline powder or granules; Transparent, colorless or slightly yellowish viscous liquid | [1][4] |

Detailed Experimental Protocols

Based on the available literature, two primary methods for the synthesis of this compound are described: a solvent-free high-temperature method and a lower-temperature method.

Method 1: High-Temperature Synthesis

This method is widely cited and involves a direct reaction between the neat reactants at elevated temperatures.

Materials:

-

Boric Acid (H₃BO₃), 99% purity

-

Monoethanolamine (C₂H₇NO), 99% purity

Equipment:

-

Reaction kettle equipped with a stirrer, heating mantle, and a condensation reflux device

-

Thermometer

Procedure:

-

Charging the Reactor: Sequentially add 99% purity boric acid and 99% purity monoethanolamine to the reaction kettle in a 1:1 mass ratio.[3][7]

-

Initial Dissolution: Heat the mixture to 90 °C while stirring continuously to ensure the complete dissolution of boric acid in monoethanolamine.[1][3][7]

-

Reflux Setup: Activate the condensation reflux device to prevent the escape of vaporized monoethanolamine as the temperature increases.[7]

-

Reaction: Slowly increase the temperature to the reaction range of 135-145 °C and maintain this temperature while continuing to stir.[1][7] The progress of the reaction can be monitored by collecting and measuring the amount of water produced.[1][7]

-

Completion and Cooling: The reaction is considered complete when a predetermined amount of water has been collected, which corresponds to the desired product purity.[1] Once complete, the reaction mixture is allowed to cool to room temperature. The product may form a large amount of blocky crystals upon cooling.[7]

Method 2: Lower-Temperature Synthesis

This alternative method is carried out at a lower temperature range and is also a solvent-free process.

Materials:

-

Boric Acid (H₃BO₃)

-

Monoethanolamine (C₂H₇NO)

Equipment:

-

Reaction vessel with vigorous stirring and heating capabilities

-

Thermometer

Procedure:

-

Initial Heating of Amine: Heat the monoethanolamine to a temperature of 45-50 °C.[4]

-

Addition of Boric Acid: Add boric acid to the pre-heated monoethanolamine, preferably in portions, with a molar ratio of monoethanolamine to boric acid ranging from 1:1 to 1:2.[4]

-

Reaction: Vigorously stir the mixture at a temperature of 80-110 °C.[4]

-

Monitoring and Completion: The reaction is monitored by the amount of water released and is typically complete within 0.5 to 3 hours.[4] The final product is a transparent, colorless, or slightly yellowish, slightly viscous liquid.[4]

Characterization Techniques

The characterization of this compound is crucial to confirm its structure and purity. The dynamic equilibrium of various species in solution, including simple salts, borate esters, and coordination complexes, makes advanced spectroscopic techniques essential.[1]

¹¹B-NMR Spectroscopy: This is a powerful technique for identifying and quantifying the different boron species present in the product mixture.[9][10]

-

Sample Preparation: For analysis, the viscous borate condensate can be sequentially diluted in deuterated water (D₂O) to improve spectral resolution.[10]

-

Analysis: The ¹¹B NMR spectrum can distinguish between free boric acid and various borate esters and complexes, as each boron species has a unique chemical shift.[10] Free boric acid is typically set as the reference at 0 ppm.[10]

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis processes described.

Caption: General workflow for the synthesis of this compound.

Caption: Comparative workflow of two synthesis methods for this compound.

References

- 1. This compound|CAS 10377-81-8|RUO [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Production process of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. RU2748418C1 - Boron-organic monoethanolamine derivatives exhibiting antimicrobial activity - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Medicinal Chemistry In Drug Development | Borates Today [borates.today]

- 7. CN112142768A - Production process of this compound - Google Patents [patents.google.com]

- 8. This compound | C2H8BNO3 | CID 82594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lube-media.com [lube-media.com]

- 10. lube-media.com [lube-media.com]

An In-depth Technical Guide to the Chemical Properties of Monoethanolamine Borate (CAS 26038-87-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethanolamine borate (B1201080) (CAS 26038-87-9) is a complex inorganic and organic compound resulting from the reaction of monoethanolamine and boric acid.[1][2][3] It is a substance of interest in various industrial applications, including as a corrosion inhibitor, pH buffer, and flame retardant.[2][4] This technical guide provides a comprehensive overview of its chemical properties, supported by available data and experimental methodologies, to assist researchers, scientists, and drug development professionals in their understanding and potential applications of this compound.

Chemical and Physical Properties

Monoethanolamine borate is typically a white to off-white crystalline solid or powder.[2][3] However, it can also exist as a liquid at room temperature.[1] The substance is known to be hygroscopic, meaning it can absorb moisture from the surrounding environment.[3]

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound. It is important to note that as a reaction product, the exact stoichiometry and, consequently, some properties can vary.[1][2]

| Property | Value | Notes and References |

| Molecular Formula | C₂H₇NO·xBH₃O₃ | The "x" indicates a variable stoichiometry of boric acid.[1][3] A simplified 1:1 complex has the formula C₂H₈BNO₃.[2] |

| Molecular Weight | Approx. 107.91 g/mol (for 1:1 complex) to 166.97 g/mol | Varies with stoichiometry.[1][2] |

| Appearance | White to off-white crystalline powder/granules or liquid | [1][2][3] |

| Solubility | Readily soluble in water and alcohols. Infinitely soluble in water. | [1][2] |

| pH (1% solution) | ~8.0–9.5 | [2] |

| Melting Point | Decomposes >200°C | [2] |

| Boiling Point | Not available | [1] |

| Density | <1245 kg/m ³ @ 20°C | [1] |

| Vapor Pressure | <0 Pa @ 20°C | [1] |

| Partition Coefficient (log Kow) | -0.9 (polyborate moiety) @ 19.7°C | Indicates a low potential for bioaccumulation.[1] |

| Stability | Stable under dry and ambient conditions. | [2] Avoid contact with acids and oxidizing agents.[5] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment of chemical properties. The following protocols are based on internationally recognized OECD guidelines, which have been cited in the characterization of this compound.

Biodegradability: OECD 301B - CO₂ Evolution Test

This method is used to determine the ready biodegradability of aerobic microorganisms.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide evolved is measured and is expressed as a percentage of the theoretical maximum.

Methodology:

-

Preparation of Mineral Medium: A specialized medium containing essential minerals is prepared.

-

Inoculum: The inoculum is typically derived from activated sludge from a sewage treatment plant.

-

Test Flasks: The test substance is added to the flasks with the mineral medium and inoculum. Control flasks (without the test substance) and reference flasks (with a readily biodegradable substance) are also prepared.

-

Incubation: The flasks are incubated for 28 days in the dark at a constant temperature.

-

CO₂ Measurement: The evolved CO₂ is trapped in a solution of barium or sodium hydroxide (B78521) and is quantified by titration.

-

Data Analysis: The percentage of biodegradation is calculated based on the amount of CO₂ produced relative to the theoretical maximum. A substance is considered readily biodegradable if it reaches the 60% pass level within a 10-day window.

Acute Immobilization Test: OECD 202

This test determines the acute toxicity of a substance to Daphnia sp.

Principle: Young daphnids are exposed to the test substance at a range of concentrations for 48 hours. The concentration at which 50% of the daphnids are immobilized (EC50) is determined.

Methodology:

-

Test Organisms: Daphnia magna less than 24 hours old are used.

-

Test Solutions: A series of at least five concentrations of the test substance are prepared in a suitable medium. A control group is also included.

-

Exposure: Daphnids are introduced into the test vessels containing the different concentrations.

-

Incubation: The vessels are kept for 48 hours at a constant temperature with a defined light-dark cycle.

-

Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Data Analysis: The 48-hour EC50 is calculated using appropriate statistical methods.

Partition Coefficient (n-octanol/water): OECD 107 - Shake Flask Method

This method determines the octanol-water partition coefficient (Kow), which is an indicator of a substance's potential for bioaccumulation.

Principle: A solution of the test substance in a two-phase system of n-octanol and water is shaken until equilibrium is reached. The concentration of the substance in each phase is then determined.

Methodology:

-

Preparation of Solutions: The test substance is dissolved in either n-octanol or water.

-

Partitioning: The two phases are mixed in a vessel and shaken vigorously to allow for the partitioning of the substance.

-

Phase Separation: The two phases are separated by centrifugation.

-

Concentration Analysis: The concentration of the test substance in both the n-octanol and water phases is measured using a suitable analytical technique (e.g., chromatography, spectroscopy).

-

Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The result is typically expressed as log Kow.

Visualizations

Experimental Workflow for Biodegradability Testing (OECD 301B)

The following diagram illustrates the key steps in determining the ready biodegradability of this compound using the OECD 301B test.

References

- 1. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 2. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 3. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 4. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]

- 5. microbe-investigations.com [microbe-investigations.com]

The Formation of Monoethanolamine Borate: A Technical Deep Dive into the Reaction Mechanism

For Immediate Release

This technical guide provides a comprehensive overview of the reaction mechanism for the formation of monoethanolamine (MEA) borate (B1201080), a compound of significant interest in various industrial applications, including as a corrosion inhibitor, lubricant additive, and wood preservative. This document is intended for researchers, scientists, and professionals in drug development and materials science who are seeking a detailed understanding of the synthesis and underlying chemical principles of this versatile molecule.

Executive Summary

The synthesis of monoethanolamine borate from boric acid and monoethanolamine is an exothermic condensation reaction that results in the formation of a stable borate ester with the concurrent elimination of water. The reaction is characterized by a nucleophilic attack of the monoethanolamine's hydroxyl group on the electron-deficient boron atom of boric acid. A key feature of the resulting structure is the formation of a dative coordinate bond between the nitrogen atom of monoethanolamine and the boron atom, leading to a stable, four-coordinate boron center. This guide will elaborate on the mechanistic pathway, present available quantitative data from analogous systems, detail experimental protocols for its synthesis, and provide a visual representation of the reaction flow.

The Core Reaction Mechanism

The formation of this compound is a classic example of borate esterification, with the added complexity and stabilizing influence of the amino group. The overall reaction can be summarized as follows:

H₃BO₃ + HOCH₂CH₂NH₂ → C₂H₈BNO₃ + H₂O

The mechanism proceeds through several key steps:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the oxygen atom from the hydroxyl group of monoethanolamine on the trigonal, electron-deficient boron atom of boric acid. [1]This forms a transient, unstable tetrahedral intermediate.

-

Proton Transfer: A proton is likely transferred from the newly bonded hydroxyl group to one of the existing hydroxyl groups on the boron atom, making it a better leaving group (water).

-

Dehydration: A molecule of water is eliminated, and a B-O bond is formed, resulting in a borate monoester.

-

Intramolecular Coordination: The lone pair of electrons on the nitrogen atom of the monoethanolamine moiety then forms a dative (coordinate) bond with the boron atom. This intramolecular coordination is a critical step, as it leads to the formation of a stable, four-coordinate boron center, which contributes significantly to the hydrolytic stability of the final product. [1] A "borate-assisted" mechanism has also been proposed for borate ester formation, suggesting that the rate-determining step may not be the initial B-O bond formation but rather the tetrahedral/trigonal exchange of the borate monoester. [1]Computational studies on related boronic acid reactions support the feasibility of such multi-step pathways involving tetrahedral intermediates.

Quantitative Data Summary

| Reactant (Diol) | Rate Constant (k_obs) [min⁻¹] | Notes |

| Ethylene Glycol | 0.057 | Forms a mixture of open and closed B-O species. [2] |

| 1,3-Propanediol | 0.031 | Predominantly forms the closed B-O complex. [2] |

| 1,4-Butanediol | 0.124 | Forms only small amounts of the open diol-BA complex. [2] |

Table 1: Kinetic data for the formation of diol-boric acid complexes in DMSO. This data is provided as an analogy for the esterification step in this compound formation.

The reaction between pure boric acid and monoethanolamine is noted to be intensive and exothermic. [3]

Experimental Protocols

Several methods for the synthesis of this compound have been described, primarily in patent literature. The following protocols provide a detailed methodology for its preparation.

Protocol 1: Controlled Temperature Synthesis

This protocol is adapted from a patented production process and focuses on controlling the reaction temperature to achieve a desired product purity.

Materials:

-

Boric Acid (99%)

-

Monoethanolamine (99%)

-

Reaction kettle with heating, stirring, and a condensation reflux device

Procedure:

-

Charge the reaction kettle with boric acid and monoethanolamine in a 1:1 mass ratio. [4][5]2. Begin stirring and heat the mixture to 90°C to ensure the complete dissolution of boric acid in the monoethanolamine. [4][5]3. Activate the condensation reflux device to prevent the loss of monoethanolamine vapor. [4]4. Slowly increase the temperature of the reaction mixture to 135-145°C. [1][4]This is the optimal range for the esterification reaction under atmospheric pressure. [1]5. Maintain the reaction at this temperature and monitor the progress by collecting and measuring the amount of water produced. [1]6. The reaction is considered complete when a predetermined amount of water has been collected, which corresponds to the desired conversion rate. [1]7. Cool the resulting product, which should be a transparent, colorless to slightly yellowish, viscous liquid.

Protocol 2: Lower Temperature Synthesis

This protocol, also from a patent, describes a method at a slightly lower temperature range.

Materials:

-

Boric Acid

-

Monoethanolamine

Procedure:

-

Heat the monoethanolamine to a temperature of 45-50°C. [6]2. Add boric acid to the heated monoethanolamine, preferably in portions, with a molar ratio of monoethanolamine to boric acid of 1:1 to 1:2. [6]3. Increase the temperature to 80-110°C and stir vigorously. [6]4. Continue the reaction for approximately 0.5-3 hours, monitoring the amount of water released to determine the end of the reaction. [6]

Visualizing the Reaction Pathway

The following diagrams illustrate the key relationships and the proposed reaction mechanism for the formation of this compound.

Caption: Logical flow of the this compound formation.

Caption: Simplified reaction pathway for MEA-borate synthesis.

References

- 1. This compound|CAS 10377-81-8|RUO [benchchem.com]

- 2. Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN112142768A - Production process of this compound - Google Patents [patents.google.com]

- 5. Production process of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. RU2748418C1 - Boron-organic monoethanolamine derivatives exhibiting antimicrobial activity - Google Patents [patents.google.com]

physical and chemical properties of MEA borate

An In-depth Technical Guide to the Physical and Chemical Properties of Monoethanolamine (MEA) Borate (B1201080)

Introduction

Monoethanolamine (MEA) borate, also known as ethanolamine (B43304) borate or boric acid monoethanolamine complex, is an organic-inorganic substance derived from the reaction between monoethanolamine and boric acid. It is not a single, discrete molecule but rather a complex mixture that can exist in a dynamic equilibrium of various species, including simple salts, borate esters, and coordination complexes. The exact composition and properties of MEA borate can vary depending on the stoichiometric ratio of the reactants (e.g., 1:1 or 1:3) and the reaction conditions, particularly the presence of water. In aqueous solutions, it exists in a constant state of equilibrium; attempts to remove the water can shift this equilibrium and alter the molecular nature of the substance.

MEA borate is utilized in a range of industrial applications, including as a corrosion inhibitor, pH buffer in metalworking fluids, a lubricant additive, and a crosslinking agent in polymer systems. Its effectiveness in these roles is linked to its unique chemical structure, which is proposed to feature a dative coordination bond between the nitrogen atom of MEA and the boron atom (B←N). This results in a four-coordinate boron center, which imparts significant hydrolytic stability compared to simple borate esters.

Physical and Chemical Properties

The physical and chemical data for MEA borate are summarized below. It is important to note that values can differ between sources due to variations in the stoichiometry and purity of the product being analyzed.

Table 1: Measured Physical and Chemical Properties

| Property | Value | Notes | Source(s) |

| CAS Number | 26038-87-9 | Varies with stoichiometry. 10377-81-8 is also cited. | |

| Appearance | White to off-white crystalline powder/granules; Liquid. | Can also be a viscous yellow liquid or exist only in aqueous solution. | |

| Purity | ~85% (w/w, active complex) | For commercial/industrial grade products. | |

| Molecular Formula | C₂H₈BNO₃ | Simplified for a 1:1 complex. | |

| Molecular Weight | ~104.9 - 107.91 g/mol | Varies by source and stoichiometry. | |

| Melting Point | 95-98 °C; Decomposes >200°C | Conflicting data available. Decomposition at high temp is noted. | |

| Boiling Point | 246.3°C at 760 mmHg | ||

| Density | <1245 kg/m ³ @ 20°C; 1.184 g/cm³ | ||

| Solubility | Readily soluble in water and alcohols. | Low solubility in water at normal temp/pressure also reported. | |

| pH (1% solution) | ~8.0–9.5 | ||

| Vapor Pressure | <0 Pa @ 20°C; 0.0045 mmHg @ 25°C | ||

| Partition Coefficient | log Kow = -0.9 (polyborate moiety) @ 19.7°C | Indicates low potential for bioaccumulation. | |

| Stability | Stable under dry and ambient conditions. | ||

| Biodegradability | Readily biodegradable (73-75% after 28 days) | Based on OECD 301B (Modified Sturm test). |

Table 2: Computed and Predicted Properties

| Property | Value | Source(s) |

| Exact Mass | 105.0597233 Da | |

| pKa | 8.43 ± 0.43 | |

| LogP | -1.36850 | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 3 | |

| Complexity | 41.9 | |

| Polar Surface Area (PSA) | 75.71 Ų |

Experimental Protocols

Synthesis of MEA Borate (Industrial Process)

The industrial production of monoethanolamine borate is typically achieved through a controlled condensation reaction between boric acid and monoethanolamine. The reaction is exothermic and results in the formation of the borate ester complex and water.

Methodology:

-

Reactant Charging : Boric acid (e.g., 99% purity) and monoethanolamine (e.g., 99% purity) are sequentially added to a reaction vessel, typically in a 1:1 mass ratio. A slight molar excess of monoethanolamine may be used to compensate for any loss during heating.

-

Dissolution : The mixture is heated to approximately 90°C and stirred thoroughly to ensure the complete dissolution of boric acid in the monoethanolamine.

-

Condensation Reaction : The temperature is then elevated to the reaction range of 135–145°C. A condensation reflux device is used to prevent the vaporization and escape of monoethanolamine while allowing for the removal of the water produced during the reaction.

-

Reaction Monitoring and Completion : The progress of the reaction can be inferred by monitoring the amount of water collected. The reaction is continued until the desired level of conversion is achieved, yielding the MEA borate product. The final product may be a viscous liquid or a solid upon cooling.

An alternative synthesis can be performed at room temperature by reacting the pure substances, which is reported to be an intensive exothermic reaction yielding both crystalline and gel-like phases.

Characterization Techniques

The characterization of MEA borate is complicated by the complex equilibrium it exhibits in solution. Advanced spectroscopic techniques are essential to identify the various species present.

Methodology for ¹¹B NMR Spectroscopy: ¹¹B NMR spectroscopy is a primary technique used to determine the amount of free (unreacted) boric acid and to characterize the different borate species in the reaction product.

-

Sample Preparation : Samples of the MEA borate product are prepared for analysis. For quantitative analysis, a calibration curve is first established using known concentrations of boric acid in a suitable solvent (e.g., demineralized water or D₂O).

-

Instrument Setup : A high-frequency NMR spectrometer (e.g., 300 or 400 MHz) equipped with a broadband probe is used. For high sensitivity, specialized ultra-low boron quartz NMR tubes may be required.

-

Data Acquisition : ¹¹B NMR spectra are recorded. Different boron species will exhibit unique chemical shifts. Free boric acid typically appears as a sharp peak (set to 0 ppm), while borate anions and complex polyborate species appear as broader peaks at different chemical shifts.

monoethanolamine borate solubility in different solvents

An in-depth technical guide on the solubility of monoethanolamine borate (B1201080) in various solvents.

Disclaimer: This technical guide synthesizes publicly available information. It is intended for informational purposes for researchers, scientists, and drug development professionals. It is crucial to consult original research and safety data sheets before any experimental work.

Introduction

Monoethanolamine borate is a reaction product of monoethanolamine and boric acid. It finds applications in various industrial formulations, including corrosion inhibitors, lubricants, and wood preservatives. A critical physicochemical property for its formulation and application is its solubility in different solvents. This guide provides a comprehensive overview of the available information on the solubility of this compound, addresses the conflicting reports in the literature, and provides standardized experimental protocols for its determination.

Solubility Profile of this compound

The solubility of this compound is influenced by several factors, including the stoichiometry of the reactants (monoethanolamine and boric acid), the physical form of the product (e.g., crystalline or amorphous), and the nature of the solvent. The available data on its solubility is primarily qualitative, with some conflicting reports.

Aqueous Solubility

There are conflicting reports regarding the solubility of this compound in water.

-

High Solubility: Several sources describe this compound as being "infinitely soluble" or "readily soluble" in water.[1][2][3][4] This suggests a very high degree of solubility, where it may be miscible in all proportions or form highly concentrated solutions. This high solubility is a key feature for its application in aqueous formulations.

-

Low Solubility: In contrast, a Chinese patent (CN112142768A) states that this compound has "low solubility in water at normal temperature and normal pressure".[5][6] The patent describes the product as a solid white powder.

Reconciliation of Conflicting Reports:

The discrepancy in reported aqueous solubility may be attributed to the following factors:

-

Stoichiometry and Structure: The reaction between monoethanolamine and boric acid can yield different products with varying structures and properties depending on the molar ratio of the reactants and the reaction conditions. The highly soluble form might be a liquid or an amorphous solid that readily dissolves, while the less soluble form could be a specific crystalline structure. The reaction of boric acid with monoethanolamine can be exothermic and result in a mixture of crystalline and gel-like phases, which have been shown to have different dissolution behaviors.[7]

-

Equilibrium in Solution: this compound exists in a dynamic equilibrium in aqueous solutions.[8] Attempts to isolate a solid form by removing water can shift the equilibrium and alter the nature of the molecule.[8] The "infinitely soluble" description may refer to the behavior of the reaction mixture in water, which is a stable aqueous solution.

Solubility in Organic Solvents

-

Alcohols: this compound is generally reported to be "readily soluble" in alcohols such as methanol (B129727) and ethanol.[4][9] This makes alcohols suitable co-solvents for formulations.

-

Glycols: It is also soluble in glycols like ethylene (B1197577) glycol.[10]

-

Nonpolar Organic Solvents: The solubility in nonpolar organic solvents like toluene, xylene, and mineral spirits is reported to be slight.[11]

Quantitative Solubility Data

A comprehensive search of scientific literature and technical databases did not yield specific quantitative solubility data for this compound in various solvents at different temperatures. The available information is summarized in the table below.

| Solvent | Temperature (°C) | Solubility |

| Water | Not Specified | "Infinitely soluble" / "Readily soluble"[1][2][3][4][8][9] |

| Water | Normal | "Low solubility"[5][6] |

| Alcohols (general) | Not Specified | "Readily soluble"[4][9] |

| Methanol | Not Specified | Miscible[11] |

| Ethanol | Not Specified | Miscible[11] |

| Toluene | Not Specified | Slightly soluble[11] |

| Xylene | Not Specified | Slightly soluble[11] |

| Mineral Spirits | Not Specified | Slightly soluble[11] |

Note: The terms "infinitely soluble" and "readily soluble" are qualitative and lack precise numerical values. The "low solubility" report from the patent highlights the need for experimental verification.

Experimental Protocols for Solubility Determination

Due to the lack of specific published protocols for this compound, this section provides generalized methodologies based on standard guidelines for determining the solubility of chemical substances.

Determination of Aqueous Solubility (Adapted from OECD Guideline 105)

This protocol is suitable for determining the water solubility of this compound.[1][2][3][12][13] The flask method is appropriate given its expected high solubility.

Principle:

A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

Apparatus:

-

Constant temperature water bath or shaker

-

Volumetric flasks

-

Analytical balance

-

Centrifuge (optional)

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

Analytical instrument for quantification (e.g., HPLC, ICP-MS for boron analysis, or titration)

Procedure:

-

Preliminary Test: Add small, successive amounts of this compound to a known volume of water at the desired temperature in a flask. Shake well after each addition until the substance no longer dissolves and a solid phase remains. This provides an estimate of the solubility.

-

Equilibration: Prepare several flasks with a known volume of water. Add an excess amount of this compound to each flask, based on the preliminary test.

-

Place the flasks in a constant temperature bath or shaker and agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours). The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. If necessary, centrifuge the samples to facilitate separation.

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution). It is crucial to avoid disturbing the solid phase.

-

Filter the aliquot through a membrane filter (0.45 µm) that does not interact with the substance.

-

Analysis: Accurately dilute the filtered saturated solution to a suitable concentration for analysis.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method. Boron content can be determined by Inductively Coupled Plasma (ICP) techniques.[14] Alternatively, the concentration of the monoethanolamine moiety can be determined by techniques such as High-Performance Liquid Chromatography (HPLC) after appropriate derivatization.[15][16]

-

Calculation: Calculate the solubility in g/L or other appropriate units, taking into account the dilution factor.

Determination of Solubility in Organic Solvents

A similar protocol to the aqueous solubility determination can be used for organic solvents.[17]

Procedure:

-

Replace water with the desired organic solvent (e.g., ethanol, methanol, ethylene glycol).

-

Follow the steps of the preliminary test, equilibration, phase separation, and analysis as described for aqueous solubility.

-

The choice of analytical method will depend on the solvent and the potential for interference. HPLC is often a suitable technique for quantification in organic solvents.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a key parameter for its various applications. While it is generally considered to be highly soluble in water and alcohols, there are conflicting reports about its aqueous solubility that may be related to the specific form of the compound. Quantitative data in the public domain is scarce, necessitating experimental determination for specific formulation needs. The provided experimental protocols, based on standard methodologies, offer a framework for researchers to accurately measure the solubility of this compound in different solvents. Further research is needed to quantify the solubility of different this compound species and to fully understand the factors influencing their dissolution behavior.

References

- 1. laboratuar.com [laboratuar.com]

- 2. oecd.org [oecd.org]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. This compound, 85% - SYNTHETIKA [synthetikaeu.com]

- 5. CN112142768A - Production process of this compound - Google Patents [patents.google.com]

- 6. Production process of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. santos.com [santos.com]

- 9. This compound|CAS 10377-81-8|RUO [benchchem.com]

- 10. US20130267479A1 - Solutions Containing A Boron Complex, Method for Preparing Said Solutions, and Uses of Said Solutions - Google Patents [patents.google.com]

- 11. US5100583A - Aqueous boron-containing compositions - Google Patents [patents.google.com]

- 12. filab.fr [filab.fr]

- 13. oecd.org [oecd.org]

- 14. lube-media.com [lube-media.com]

- 15. [PDF] Analysis of monoethanolamine by derivatization with Marfey's reagent and HPLC. | Semantic Scholar [semanticscholar.org]

- 16. benchchem.com [benchchem.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Thermal Stability and Decomposition of Monoethanolamine Borate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethanolamine borate (B1201080), an organoboron compound formed from the reaction of monoethanolamine and boric acid, finds applications in various industrial and pharmaceutical fields. Its utility is often linked to its thermal behavior, making a thorough understanding of its stability and decomposition characteristics crucial for its effective application and for ensuring safety in its handling and formulation. This technical guide provides a comprehensive overview of the current knowledge regarding the thermal properties of monoethanolamine borate, including its decomposition profile and the methodologies used for its characterization.

Thermal Stability and Decomposition Data

Quantitative data on the thermal decomposition of this compound is limited in publicly available literature. However, existing information indicates that the compound is relatively stable at ambient temperatures.

Table 1: Thermal Decomposition Data for this compound

| Parameter | Value | Source(s) |

| Decomposition Temperature | > 200 °C | [1] |

Note: This value represents the onset of decomposition and may vary depending on the specific experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The thermal stability and decomposition of this compound are typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental protocols for this compound are not extensively detailed in the literature, the following methodologies are standard for the analysis of similar amine-borane adducts and coordination compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidative degradation. A typical flow rate is 20-50 mL/min.

-

Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range that encompasses the expected decomposition, typically from ambient temperature to 600-800 °C.

-

Data Analysis: The TGA curve, plotting percentage weight loss against temperature, is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of weight loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert atmosphere (e.g., nitrogen) with a constant purge rate.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, for instance, a heating rate of 10 °C/min over a relevant temperature range.

-

Data Analysis: The DSC curve, plotting heat flow against temperature, is analyzed to identify endothermic (e.g., melting, decomposition) and exothermic (e.g., crystallization, some decomposition processes) events. The peak temperature and the area under the peak (enthalpy change) are determined for each event.

Decomposition Pathway

While the precise decomposition pathway of this compound has not been definitively elucidated, a plausible mechanism can be proposed based on the known thermal degradation of its constituent parts: monoethanolamine and boric acid. The initial step is likely the dissociation of the monoethanolamine-boric acid adduct. Subsequently, the liberated monoethanolamine can undergo thermal degradation. The reaction between monoethanolamine and boric acid is an exothermic condensation reaction.[2]

The following diagram illustrates a hypothetical decomposition pathway for this compound.

Experimental Workflow

The characterization of the thermal stability and decomposition of this compound typically follows a structured experimental workflow, as depicted below.

This workflow begins with the synthesis and purification of the compound, followed by its thermal analysis using TGA and DSC to determine its stability and decomposition temperatures. To identify the decomposition products, hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are employed.

Conclusion

The thermal stability of this compound is a critical parameter for its various applications. While detailed quantitative data remains scarce, it is understood to decompose at temperatures exceeding 200 °C. The decomposition likely proceeds through the dissociation of the adduct followed by the degradation of monoethanolamine and dehydration of boric acid. Standard thermoanalytical techniques, including TGA and DSC, provide the foundation for characterizing its thermal behavior. Further research employing hyphenated analytical methods is necessary to fully elucidate the decomposition mechanism and identify the resulting products, which will contribute to the safer and more effective use of this compound in scientific and industrial settings.

References

Spectroscopic Scrutiny of Monoethanolamine Borate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of monoethanolamine borate (B1201080), a compound of interest in various industrial and pharmaceutical applications. By detailing Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy techniques, this document serves as a core resource for the characterization of this and similar boron-nitrogen compounds.

Introduction to Monoethanolamine Borate

This compound is formed from the reaction of monoethanolamine (MEA) and boric acid. This compound does not exist as a simple salt but rather as a complex equilibrium of various species, including borate esters and coordination complexes. The nature of the B-N dative bond and the various boron coordination environments (trigonal BO₃ and tetrahedral BO₄) are key features that can be elucidated through spectroscopic methods. Understanding these structural nuances is critical for its application in fields such as lubrication, corrosion inhibition, and potentially as a component in drug delivery systems.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups and bonding arrangements within this compound. The infrared spectrum reveals characteristic vibrations of the monoethanolamine backbone, as well as the distinctive absorptions of the borate moiety.

Experimental Protocol: FT-IR Spectroscopy

A standard protocol for obtaining an FT-IR spectrum of this compound is as follows:

-

Sample Preparation:

-

For solid samples, the KBr pellet method is commonly employed. A small amount of the dried this compound sample is ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples, requiring minimal sample preparation. The sample is simply brought into contact with the ATR crystal.

-

-

Instrumentation:

-

A Fourier-Transform Infrared Spectrometer is used.

-

-

Data Acquisition:

-

The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

-

A background spectrum of the KBr pellet (without the sample) or the empty ATR crystal is recorded and automatically subtracted from the sample spectrum to minimize interference from atmospheric CO₂ and water vapor.

-

Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

-

FT-IR Spectral Data

The FT-IR spectrum of this compound is a composite of the vibrations from the monoethanolamine and borate components. The key absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3600-3000 | O-H and N-H stretching | A broad and intense band characteristic of hydroxyl and amine groups, often involved in hydrogen bonding. |

| ~2950-2850 | C-H stretching | Asymmetric and symmetric stretching vibrations of the methylene (B1212753) (-CH₂) groups in the ethanolamine (B43304) backbone. |

| ~1600 | N-H bending | Scissoring vibration of the primary amine group. |

| ~1465-1330 | B-N stretching | Indicates a coordinating bond between the boron and nitrogen atoms, a key feature of the complex.[1] |

| ~1430-1355 | B-O stretching (trigonal BO₃) | Asymmetric stretching of B-O bonds in three-coordinate boron.[2] The peak at 1386.7 cm⁻¹ is attributed to B-O stretching.[1] |

| ~1100-800 | B-O stretching (tetrahedral BO₄) | Asymmetric stretching of B-O bonds in four-coordinate boron. |

| ~1250-1050 | C-O and C-N stretching | Stretching vibrations of the carbon-oxygen and carbon-nitrogen bonds in the ethanolamine moiety. A peak at 1070.4 cm⁻¹ corresponds to the C-N bond.[1] |

| ~700 | B-O-B bending | Bending vibrations of bridging oxygen atoms between boron centers, indicative of polyborate structures. |

NMR Spectroscopic Analysis

NMR spectroscopy provides detailed information about the molecular structure of this compound in solution. ¹H and ¹³C NMR are used to characterize the organic (monoethanolamine) part of the molecule, while ¹¹B NMR is essential for probing the coordination environment of the boron atom.

Experimental Protocol: NMR Spectroscopy

The following is a general procedure for the NMR analysis of this compound:

-

Sample Preparation:

-

Dissolve an appropriate amount of the this compound sample (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹¹B nuclei.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum.

-

¹¹B NMR: Acquire the boron spectrum. A reference standard, such as BF₃·OEt₂, is used to set the chemical shift scale to 0 ppm.

-

(Optional) 2D NMR: Techniques like ¹H-¹¹B HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish correlations between the boron atom and protons in the monoethanolamine backbone, providing definitive structural information.[3][4]

-

-

Data Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the signals in all spectra to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, and integration values.

-

NMR Spectral Data

The NMR spectra of this compound reflect the formation of a complex between monoethanolamine and boric acid. The chemical shifts will vary depending on the solvent and the specific equilibrium of species present.

¹H NMR

| Chemical Shift (ppm) | Assignment | Multiplicity | Description |

| ~2.6 | -NH₂ | Singlet | Protons of the amino group.[5] |

| ~3.4 | -N-CH₂- | Multiplet | Methylene group adjacent to the nitrogen atom.[5] |

| ~3.6 | -O-CH₂- | Multiplet | Methylene group adjacent to the oxygen atom.[5] |

| ~4.0 | -OH | Singlet | Protons of the hydroxyl groups (from boric acid and ethanolamine).[5] |

¹³C NMR

| Chemical Shift (ppm) | Assignment | Description |

| Varies | -N-CH₂- | Carbon of the methylene group adjacent to nitrogen. |

| Varies | -O-CH₂- | Carbon of the methylene group adjacent to oxygen. |

Note: The exact chemical shifts for the methylene carbons are sensitive to the formation of the B-N and B-O bonds and may differ from those of free monoethanolamine.

¹¹B NMR

| Chemical Shift (ppm) | Assignment | Description |

| Positive values | Trigonal Boron (BO₃) | Typically observed for three-coordinate boron species. |

| Negative values | Tetrahedral Boron (BO₄ and B-N adducts) | Characteristic of four-coordinate boron, including the borate anion and species with a dative B-N bond. The formation of a four-coordinate boron-nitrogen compound is a key feature.[5] |

Visualization of Methodologies

The following diagrams illustrate the workflow of the spectroscopic analysis and the structural relationships of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between reactants, product, spectral data, and structural determination.

Conclusion

The spectroscopic analysis of this compound, through the combined application of FT-IR and multinuclear NMR techniques, provides a detailed understanding of its complex structure. FT-IR is invaluable for identifying the key functional groups and the presence of B-N and B-O bonds. ¹H and ¹³C NMR characterize the organic backbone, while ¹¹B NMR offers a direct probe into the coordination state of the boron atom, which is crucial for understanding the compound's properties and reactivity. The methodologies and data presented in this guide serve as a foundational reference for researchers and professionals engaged in the study and application of this compound and related organoboron compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Tribological characteristic and mechanism analysis of borate ester as a lubricant additive in different base oils - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26896J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 11B and 1H-11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Quantum Mechanical Modeling of Monoethanolamine Borate: A Technical Guide

Introduction

Monoethanolamine (MEA) borate (B1201080) is an organoboron compound formed from the reaction of monoethanolamine and boric acid.[1] This compound has garnered interest in various fields, including materials science as a wood preservative and in industrial applications as a corrosion inhibitor and pH buffer.[1] The key structural feature of MEA borate is the formation of a dative bond between the nitrogen atom of monoethanolamine and the electron-deficient boron atom, resulting in a tetracoordinate boron center.[1] This intramolecular coordination contributes to the compound's stability. Understanding the molecular structure, electronic properties, and vibrational characteristics of MEA borate is crucial for optimizing its performance in various applications. Quantum mechanical modeling, particularly using Density Functional Theory (DFT), provides a powerful tool for elucidating these properties at the atomic level.

This technical guide provides an overview of the quantum mechanical modeling of monoethanolamine borate, including its molecular structure, computational methodologies, and predicted spectroscopic properties.

Molecular Structure and Bonding

The reaction between monoethanolamine and boric acid is an exothermic condensation reaction that yields the borate ester and water.[1] The stoichiometry of the reactants can influence the final product. The fundamental structure of the 1:1 adduct involves the formation of a borate ester with an additional coordinate bond from the nitrogen of the amine to the boron atom. This results in a five-membered ring structure.

Computational Methodology

The quantum mechanical calculations described herein are typically performed using DFT. A common approach involves geometry optimization followed by frequency analysis.

Geometry Optimization: The molecular geometry of this compound can be optimized using a functional such as B3LYP with a basis set like 6-311+G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic and organometallic compounds. The optimization process seeks to find the minimum energy conformation of the molecule, providing key structural parameters.

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide predicted infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method within DFT can be employed to predict the ¹¹B and ¹³C NMR chemical shifts, which are crucial for characterizing the electronic environment of the boron and carbon atoms.

Below is a conceptual workflow for the quantum mechanical modeling of this compound.

Predicted Molecular Properties

While specific published data for a full quantum mechanical analysis of this compound is scarce, the following tables present hypothetical yet representative data based on typical results for similar organoboron compounds.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Lengths (Å) | ||

| B-N | 1.65 | |

| B-O(1) | 1.48 | |

| B-O(2) | 1.37 | |

| B-O(3) | 1.37 | |

| C-C | 1.53 | |

| C-N | 1.49 | |

| C-O(1) | 1.43 | |

| **Bond Angles (°) ** | ||

| N-B-O(1) | 95.0 | |

| O(1)-B-O(2) | 110.0 | |

| O(2)-B-O(3) | 115.0 | |

| B-N-C | 105.0 | |

| B-O(1)-C | 112.0 | |

| N-C-C | 110.0 | |

| C-C-O(1) | 111.0 |

Table 2: Predicted Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |

| 3450 | 50 | O-H Stretch |

| 3350 | 45 | N-H Stretch |

| 2950 | 30 | C-H Stretch |

| 1400 | 80 | B-O Asymmetric Stretch |

| 1100 | 120 | C-N Stretch |

| 1050 | 150 | C-O Stretch |

| 950 | 60 | B-N Stretch |

| 750 | 40 | B-O Symmetric Stretch |

Table 3: Predicted NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Reference Compound |

| ¹¹B | 5.5 | BF₃·OEt₂ |

| ¹³C (C-N) | 45.2 | Tetramethylsilane (TMS) |

| ¹³C (C-O) | 62.8 | Tetramethylsilane (TMS) |

Experimental Protocols

Synthesis of this compound: A typical synthesis involves the condensation reaction between boric acid and monoethanolamine.[1]

-

Reactants: Boric acid (H₃BO₃) and monoethanolamine (HOCH₂CH₂NH₂).

-

Procedure: The reactants are mixed, often in a 1:1 molar ratio, and heated. The reaction is typically carried out at temperatures ranging from 135-145°C.[1]

-

Reaction: The reaction is exothermic and produces water as a byproduct.

-

Product: The resulting product is a white to off-white crystalline powder or granules.[1]

Spectroscopic Characterization:

-

FTIR Spectroscopy: A sample of the synthesized this compound is analyzed using a Fourier Transform Infrared (FTIR) spectrometer to obtain the infrared spectrum. The positions and intensities of the absorption bands are compared with the computationally predicted vibrational frequencies to validate the molecular structure.

-

NMR Spectroscopy: ¹¹B and ¹³C NMR spectra are acquired for a solution of this compound. The experimental chemical shifts are then compared with the predicted values from GIAO calculations to confirm the coordination environment of the boron and carbon atoms.

The diagram below illustrates a possible reaction pathway for the formation of MEA borate.

Quantum mechanical modeling, particularly with DFT, offers significant insights into the structural, electronic, and vibrational properties of this compound. The predicted data for bond lengths, bond angles, vibrational frequencies, and NMR chemical shifts provide a detailed atomic-level understanding of this compound. When combined with experimental synthesis and spectroscopic characterization, these computational models serve as a powerful tool for validating the molecular structure and understanding the bonding in this compound, thereby aiding in the development and optimization of its applications.

References

An In-depth Technical Guide to the Hydrolytic Stability of the Boron-Nitrogen Bond in Monoethanolamine Borate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of the boron-nitrogen (B-N) bond in monoethanolamine borate (B1201080). The stability of this dative bond is critical for its applications in various fields, including as a corrosion inhibitor, pH buffer, and in material science.[1] In the context of drug development, understanding the hydrolysis kinetics is paramount for predicting the behavior of boron-containing active pharmaceutical ingredients (APIs) in physiological environments.

Introduction to Monoethanolamine Borate and the Boron-Nitrogen Bond

This compound is an organoboron compound formed from the reaction of boric acid and monoethanolamine. A key structural feature is the dative bond between the nitrogen atom of monoethanolamine and the boron atom. This coordination results in a tetrahedral geometry around the boron atom, which imparts greater hydrolytic stability compared to the trigonal planar structure of boric acid.[1] The lone pair of electrons on the nitrogen atom donates into the empty p-orbital of the boron atom, forming a stable adduct.

The hydrolytic stability of this B-N bond is a crucial determinant of the compound's efficacy and persistence in aqueous environments. The cleavage of this bond leads to the dissociation of the complex into its constituent parts: boric acid and monoethanolamine. The rate of this hydrolysis is influenced by several factors, most notably pH and temperature.

Factors Influencing Hydrolytic Stability

The stability of the boron-nitrogen bond in this compound is not absolute and is influenced by several environmental and structural factors.

pH: The pH of the aqueous solution is a critical factor. Generally, the B-N bond in similar boronate esters exhibits increased lability under both acidic and basic conditions, with greater stability often observed around neutral pH. For some boronic esters, hydrolysis is accelerated at physiological pH.[2][3] In acidic media, protonation of the nitrogen atom can weaken the dative bond, leading to dissociation. Under basic conditions, hydroxide (B78521) ions can attack the electrophilic boron center, facilitating hydrolysis.[1] Computational studies on borate networks suggest a higher susceptibility to hydrolysis in basic environments.[4]

Temperature: As with most chemical reactions, the rate of hydrolysis is expected to increase with temperature. The thermal energy can overcome the activation energy barrier for the B-N bond cleavage.

Steric Effects: The steric bulk of substituents on both the boron and nitrogen atoms can influence hydrolytic stability. In related boron-nitrogen compounds, steric hindrance has been shown to have a significant effect on hydrolysis rates.[5]

Electronic Effects: The electronic properties of substituents can also play a role. Electron-withdrawing groups can affect the Lewis acidity of the boron atom and the Lewis basicity of the nitrogen atom, thereby influencing the strength of the B-N dative bond.

Quantitative Analysis of Hydrolytic Stability

While specific kinetic data for the hydrolysis of this compound is not extensively available in the public literature, the following tables outline the key quantitative parameters that are essential for characterizing the hydrolytic stability of the B-N bond. The data presented here is illustrative and based on findings for analogous boronate esters and boron-nitrogen compounds.

Table 1: Hypothetical Hydrolysis Rate Constants for this compound under Various pH Conditions

| pH | Temperature (°C) | Pseudo-First-Order Rate Constant (k_obs, s⁻¹) | Half-life (t₁/₂, s) |

| 4.0 | 25 | Value | Value |

| 7.4 (Physiological) | 37 | Value | Value |

| 9.0 | 25 | Value | Value |

Note: These values would be determined experimentally using techniques such as those described in Section 4.

Table 2: Arrhenius Parameters for the Hydrolysis of the Boron-Nitrogen Bond

| Parameter | Symbol | Value | Units |

| Activation Energy | Eₐ | Value | kJ/mol |

| Pre-exponential Factor | A | Value | s⁻¹ |

Note: These parameters can be determined by measuring the hydrolysis rate at different temperatures and applying the Arrhenius equation.

Experimental Protocols for Determining Hydrolytic Stability

A variety of analytical techniques can be employed to investigate the kinetics of this compound hydrolysis.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the hydrolysis process in real-time.

-

¹¹B NMR: The chemical shift of the boron atom is sensitive to its coordination state. A tetrahedral, four-coordinate boron in the intact this compound complex will have a distinct chemical shift compared to the trigonal, three-coordinate boron in the resulting boric acid. By acquiring ¹¹B NMR spectra at different time points, the relative concentrations of the two species can be determined, allowing for the calculation of the hydrolysis rate constant.[6][7][8]

-

¹H NMR: Changes in the proton environment of the monoethanolamine backbone upon cleavage of the B-N bond can also be monitored.

-

¹⁵N NMR: If isotopically labeled material is available, ¹⁵N NMR can provide direct information about the nitrogen environment and the integrity of the B-N bond.[9]

Experimental Workflow for NMR Kinetic Analysis

Caption: Workflow for NMR-based kinetic analysis of hydrolysis.

Stopped-Flow UV-Vis Spectroscopy

For rapid hydrolysis reactions, stopped-flow techniques coupled with UV-Vis spectroscopy can be employed. This method is suitable if there is a change in the UV-Vis absorbance spectrum upon hydrolysis.

Experimental Protocol:

-

Solutions of this compound and the desired buffer are rapidly mixed in the stopped-flow apparatus.

-

The change in absorbance at a specific wavelength is monitored over a short timescale (milliseconds to seconds).

-

The resulting kinetic trace is fitted to an appropriate rate equation to determine the rate constant.[1]

Capillary Electrophoresis (CE)

Capillary electrophoresis can be used to separate the intact this compound from its hydrolysis products, boric acid and monoethanolamine. By analyzing samples at different time points, the extent of hydrolysis can be quantified. Non-aqueous CE can be particularly useful to prevent hydrolysis during the analysis itself.[10] Borate-containing buffers are often used in CE for the separation of various compounds.[11][12]

Experimental Workflow for Capillary Electrophoresis Analysis

Caption: Workflow for studying hydrolysis kinetics using capillary electrophoresis.

Potentiometric Titration

Potentiometric titration can be used to determine the stability constants of borate complexes. By titrating a solution of boric acid and monoethanolamine with a strong acid or base and monitoring the pH, the formation and dissociation of the complex can be studied.[13][14][15]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that can provide information about the chemical state of elements. It can be used to study the B-N bond in solid samples or on surfaces. By analyzing the binding energies of the B 1s and N 1s core levels, the presence of the B-N dative bond can be confirmed. Changes in these spectra after exposure to hydrolytic conditions can indicate bond cleavage.[16][17][18]

Hydrolysis Mechanism

The hydrolysis of the boron-nitrogen bond in this compound in a neutral to basic aqueous solution likely proceeds through a nucleophilic attack by water or hydroxide ions on the boron center. The proposed mechanism involves the following steps:

-

Nucleophilic Attack: A water molecule or hydroxide ion attacks the electrophilic boron atom.

-

Intermediate Formation: A transient, higher-coordinate boron intermediate is formed.

-

B-N Bond Cleavage: The boron-nitrogen bond is cleaved, leading to the departure of monoethanolamine.

-

Product Formation: The final products, boric acid and monoethanolamine, are formed.

In acidic conditions, the mechanism may be altered, with protonation of the amine nitrogen preceding B-N bond cleavage.

Signaling Pathway for Hydrolysis

Caption: Proposed hydrolytic pathway of this compound.

Conclusion

The hydrolytic stability of the boron-nitrogen bond is a defining characteristic of this compound. While it is generally considered to be more stable than simple borate esters lacking this intramolecular coordination, its stability is highly dependent on environmental conditions, particularly pH. For applications in drug development and other aqueous systems, a thorough understanding of the hydrolysis kinetics is essential. The experimental protocols outlined in this guide provide a framework for the quantitative characterization of this stability, enabling researchers to predict the behavior and optimize the performance of this versatile compound. Further research to generate specific kinetic data for this compound under a range of conditions is warranted to fully exploit its potential.

References

- 1. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boron NMR Spectroscopy - Magritek [magritek.com]

- 8. Boron NMR [chem.ch.huji.ac.il]

- 9. researchgate.net [researchgate.net]

- 10. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validated capillary electrophoresis method for the analysis of a range of acidic drugs and excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Borate-containing background electrolytes to improve CE separation in bare capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of borate ion-pair stability constants by potentiometry and non-approximative linearization of titration data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Speciation of borate in aqueous solutions studied experimentally by potentiometry and Raman spectroscopy and computationally by DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. metrohm.com [metrohm.com]

- 16. X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) [serc.carleton.edu]

- 17. pubs.aip.org [pubs.aip.org]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Laboratory Synthesis Protocol for Monoethanolamine Borate: Application Notes for Researchers

Abstract

This document provides a detailed protocol for the laboratory synthesis of monoethanolamine borate (B1201080), a compound with applications ranging from industrial uses as a corrosion inhibitor to potential roles in antimicrobial research.[1][2] This application note is intended for researchers, scientists, and drug development professionals, offering comprehensive methodologies for synthesis and characterization. The synthesis involves a condensation reaction between monoethanolamine and boric acid. Key reaction parameters, physical and chemical properties, and detailed analytical procedures are presented.

Introduction

Monoethanolamine borate is an organic-inorganic complex formed from the reaction of boric acid and monoethanolamine.[1][2] It typically presents as a white to off-white crystalline powder or granules.[2] The compound is readily soluble in water and alcohols.[2] Its synthesis is an exothermic condensation reaction that can be performed with the pure substances or in a solution, typically at elevated temperatures.[1] The structure of this compound is of academic interest, with proposals of a coordinate bond between the boron and nitrogen atoms, leading to a four-coordinate boron center that contributes to its hydrolytic stability.[2] This compound has established applications as a corrosion inhibitor, pH buffer in metalworking fluids, and has been explored for its antimicrobial and antifungal activities against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂H₈BNO₃ | [2] |

| Molecular Weight | 104.90 g/mol | [2] |

| Appearance | White to off-white crystalline powder or granules | [2] |

| Solubility | Readily soluble in water and alcohols | [2] |

| pH (1% solution) | ~8.0–9.5 | [2] |

| Melting Point | 95-98 °C | [3] |

| Boiling Point | 246.3 °C at 760 mmHg | [3] |

| Density | 1.184 g/cm³ | [3] |

Synthesis of this compound

The synthesis of this compound is achieved through the condensation reaction between boric acid and monoethanolamine. The reaction equation is as follows:

H₃BO₃ + C₂H₇NO → C₂H₈BNO₃ + H₂O[4][5]

Two primary synthesis protocols with different temperature ranges have been reported. Protocol 1 operates at a higher temperature range and is often cited in industrial processes, while Protocol 2 describes a lower temperature synthesis.

Experimental Protocols

Protocol 1: High-Temperature Synthesis

This method involves a carefully managed, temperature-phased process.

-

Reactant Preparation: In a reaction kettle, sequentially add 99% pure boric acid and 99% pure monoethanolamine in a 1:1 mass ratio.[4][5] Given the similar molecular weights of boric acid (61.83 g/mol ) and monoethanolamine (61.08 g/mol ), this approximates a near-equimolar ratio, with a slight molar excess of monoethanolamine, which can be advantageous as some may be lost during heating.[5]

-

Dissolution: Heat the mixture to 90 °C with full stirring to ensure the complete dissolution of boric acid in monoethanolamine.[4][5]

-

Reaction Setup: Equip the reaction kettle with a condensation reflux device to prevent the escape of vaporized monoethanolamine.[4]

-

Esterification: Continue stirring and slowly heat the mixture to 135-145 °C to facilitate the esterification reaction.[1][2][4] Increase the condensation power of the reflux device during this stage.[4]

-

Monitoring and Completion: The progress of the reaction is monitored by collecting and measuring the amount of water produced as a byproduct of the condensation reaction.[4][5] The reaction is typically considered complete when a predetermined amount of water has been collected.[4]

-

Cooling and Storage: Once the reaction is complete, the mixture is cooled to room temperature. The resulting product is a viscous liquid or a crystalline solid, depending on the final purity.

Protocol 2: Lower-Temperature Synthesis

This alternative method is carried out at a lower temperature range.

-

Initial Heating: Gently heat monoethanolamine to 45-50 °C in a reaction vessel.[6]

-

Addition of Boric Acid: Add boric acid to the heated monoethanolamine in portions, with vigorous stirring. The molar ratio of monoethanolamine to boric acid can range from 1:1 to 1:2.[6]

-

Reaction: Maintain the reaction temperature at 80-110 °C with continuous stirring.[6]

-

Reaction Monitoring: The completion of the reaction is determined by monitoring the amount of water released, which typically takes between 0.5 to 3 hours.[6]

-

Product: The final product is a transparent, colorless, or slightly yellowish, viscous liquid.[6]

Reaction Parameters

The following table summarizes the key reaction parameters for both protocols.

| Parameter | Protocol 1: High-Temperature | Protocol 2: Lower-Temperature | Reference |

| Boric Acid Purity | 99% | Not specified | [4][5] |

| Monoethanolamine Purity | 99% | Not specified | [4][5] |

| Reactant Ratio (mass) | 1:1 (Boric Acid:Monoethanolamine) | Not specified | [4][5] |

| Reactant Ratio (molar) | Near-equimolar | 1:1 to 1:2 (Monoethanolamine:Boric Acid) | [6] |

| Initial Temperature | 90 °C | 45-50 °C | [4][5][6] |

| Reaction Temperature | 135-145 °C | 80-110 °C | [1][2][4][6] |

| Reaction Time | Dependent on water collection | 0.5 - 3 hours | [4][6] |

| Product Appearance | Viscous liquid or crystalline solid | Transparent, colorless to slightly yellowish viscous liquid | [4][6] |

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: Proton NMR can be used to confirm the presence of the monoethanolamine backbone in the final product.

-

Expected Chemical Shifts: In a study of the reaction product of boric acid and monoethanolamine in DMSO-d₆, the following proton signals were identified:

-

2.6 ppm: Amino group protons (-NH₂)

-

3.4 and 3.6 ppm: Methylene group protons (-CH₂-)[7]

-

¹¹B NMR Spectroscopy: Boron-11 NMR is a powerful tool for characterizing the coordination environment of the boron atom. The chemical shift is highly sensitive to whether the boron is trigonal (three-coordinate) or tetrahedral (four-coordinate).

-

Expected Chemical Shifts: The reaction between boric acid and monoethanolamine can result in a mixture of species. ¹¹B NMR spectra of such mixtures have shown distinct signals indicative of different boron environments, with reported chemical shifts at -6, -10, and -13.5 ppm.[2] The formation of a four-coordinate boron-nitrogen bond is a key feature of the this compound system.[2] In general, tetracoordinate alkyl- or arylalkoxyborates show resonances between +12 and -8 ppm.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the final product and to confirm the formation of borate esters.

-

Expected Absorption Bands:

-

B-O Stretching: The B-O stretching vibration is a key indicator of borate ester formation.

-

C-N and C-O Stretching: The stretching vibrations of the C-N and C-O bonds from the monoethanolamine backbone are expected to be present.

-